molecular formula C20H28N2 B3251452 3,3',5,5'-Tetraethyl-[1,1'-biphenyl]-4,4'-diamine CAS No. 2095-04-7

3,3',5,5'-Tetraethyl-[1,1'-biphenyl]-4,4'-diamine

Cat. No.: B3251452
CAS No.: 2095-04-7
M. Wt: 296.4 g/mol
InChI Key: VVDCZOHBKQQLMH-UHFFFAOYSA-N
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Description

3,3',5,5'-Tetraethyl-[1,1'-biphenyl]-4,4'-diamine is a useful research compound. Its molecular formula is C20H28N2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polyimides Synthesis

3,3',5,5'-Tetraethyl-[1,1'-biphenyl]-4,4'-diamine plays a crucial role in the synthesis of polyimides. Research by Hsiao, Yang, and Lin (1995) demonstrated the use of related biphenyl unit-containing diamines in preparing polyimides with excellent solubility, flexibility, and thermal stability. These polyimides have potential applications in electronics due to their transparent and tough film-forming abilities (Hsiao, Yang, & Lin, 1995).

Electrochemical Applications

Another study by Low et al. (2004) explored the molecular structures and electrochemical response of tetra(aryl)benzidenes, including compounds similar to this compound. This research highlighted the potential of these compounds in electrochemical applications, owing to their reversible oxidation and unique electronic properties (Low et al., 2004).

Optoelectronic Materials

The compound's derivatives are also significant in the field of optoelectronics. Zhao et al. (2009) synthesized fluorinated polyimides with excellent transparency and low dielectric constants, indicating their utility in optoelectronic devices. These materials exhibited high thermal stability and good mechanical properties, making them suitable for advanced electronic applications (Zhao et al., 2009).

Molecular Complexes

G. Saito and Y. Matsunaga (1973) investigated the formation of molecular complexes involving similar biphenyl compounds. Their study on charge-transfer and proton-transfer interactions provides insights into the molecular behavior of these compounds, which could be relevant in designing new materials and chemical sensors (Saito & Matsunaga, 1973).

Memory Devices

In the context of memory devices, Li et al. (2012) synthesized a series of polyimides from diamines related to this compound. These polyimides demonstrated nonvolatile memory characteristics, indicating their potential use in electronic memory storage applications (Li et al., 2012).

Magnetic Properties

F. Su et al. (2016) explored the magnetic properties of a copper framework based on coordinated 1,1'-biphenyl-3,3',5,5'-tetracarboxylate, a compound structurally related to this compound. Their findings offer valuable insights into the magnetic behavior of such frameworks, which can be applied in magnetic materials and sensors (Su et al., 2016).

Properties

IUPAC Name

4-(4-amino-3,5-diethylphenyl)-2,6-diethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2/c1-5-13-9-17(10-14(6-2)19(13)21)18-11-15(7-3)20(22)16(8-4)12-18/h9-12H,5-8,21-22H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDCZOHBKQQLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1N)CC)C2=CC(=C(C(=C2)CC)N)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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